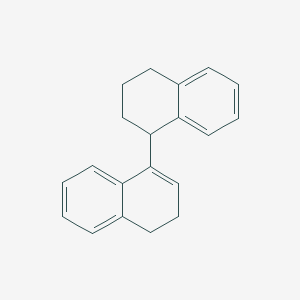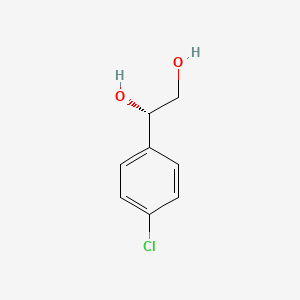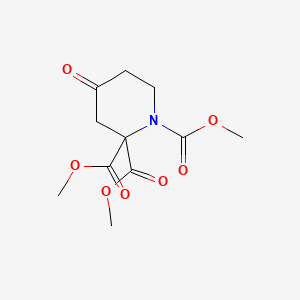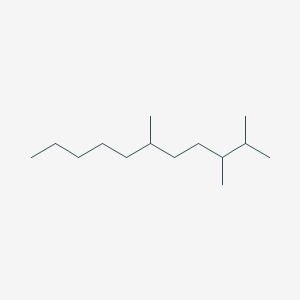
1,2,3,3',4,4'-Hexahydro-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene is a complex organic compound with a unique structure that includes two naphthalene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene typically involves the hydrogenation of 1,1’-binaphthalene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2)
Hydrogen Pressure: 50-100 psi
Temperature: 50-100°C
Industrial Production Methods
In an industrial setting, the production of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The use of high-pressure hydrogenation equipment and robust catalysts ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Naphthoquinones
Reduction: Fully saturated derivatives
Substitution: Halogenated or alkylated naphthalene derivatives
Applications De Recherche Scientifique
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron density and steric effects of the naphthalene rings. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1,1’-binaphthalene: A partially hydrogenated derivative with similar structural features but different reactivity.
1,1’-Binaphthalene: The non-hydrogenated parent compound with distinct chemical properties.
1,2,3,4,5,6-Hexahydro-1,1’-binaphthalene: A fully hydrogenated derivative with different physical and chemical characteristics.
Propriétés
Numéro CAS |
193816-75-0 |
|---|---|
Formule moléculaire |
C20H20 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C20H20/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-13,20H,5-6,9-10,14H2 |
Clé InChI |
BBMZOWHLHQJLJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)C3=CCCC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-](/img/structure/B15162705.png)

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)


![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)




